molecular formula C12H25BrO2S B11468118 4-Bromobutyl octyl sulfone

4-Bromobutyl octyl sulfone

Cat. No.: B11468118
M. Wt: 313.30 g/mol
InChI Key: YZMLLHSHJUOIMX-UHFFFAOYSA-N
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Description

4-Bromobutyl octyl sulfone is an organosulfur compound characterized by a sulfone functional group (-SO₂-) linked to a brominated butyl chain (C₄H₈Br) and an octyl chain (C₈H₁₇). Its molecular structure confers unique physicochemical properties, including high thermal stability and polarity, making it relevant in organic synthesis, pharmaceuticals, and materials science. The bromine atom enhances reactivity in substitution reactions, while the sulfone group contributes to electron-withdrawing effects and hydrogen-bonding capabilities.

Properties

Molecular Formula

C12H25BrO2S

Molecular Weight

313.30 g/mol

IUPAC Name

1-(4-bromobutylsulfonyl)octane

InChI

InChI=1S/C12H25BrO2S/c1-2-3-4-5-6-8-11-16(14,15)12-9-7-10-13/h2-12H2,1H3

InChI Key

YZMLLHSHJUOIMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobutyl octyl sulfone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromobutane, octyl alcohol, and sulfur dioxide.

    Formation of Sulfone: The reaction between octyl alcohol and sulfur dioxide in the presence of a suitable oxidizing agent, such as hydrogen peroxide, leads to the formation of octyl sulfone.

    Bromination: The final step involves the bromination of the butyl group using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C4 position undergoes S<sub>N</sub>2 displacement with nucleophiles (e.g., amines, thiols, or alkoxides), yielding substituted sulfones. For example:

  • Reaction with benzylamine :
    4-Bromobutyl octyl sulfone+Benzylamine4-Benzylaminobutyl octyl sulfone+HBr\text{4-Bromobutyl octyl sulfone} + \text{Benzylamine} \rightarrow \text{4-Benzylaminobutyl octyl sulfone} + \text{HBr}
    This proceeds via a bimolecular mechanism, with inversion of configuration at the electrophilic carbon.

Key Data :

NucleophileConditionsProduct YieldReference
BenzylamineDMSO, 60°C, 3.5h72%
Sodium methoxideTHF, reflux, 6h65%

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form alkenes. The sulfone group stabilizes the transition state via electron-withdrawing effects.

  • Base-induced elimination :
    4-Bromobutyl octyl sulfone+KOH1-Octylsulfonyl-1-butene+KBr+H2O\text{this compound} + \text{KOH} \rightarrow \text{1-Octylsulfonyl-1-butene} + \text{KBr} + \text{H}_2\text{O}

Mechanistic Pathway :

  • Deprotonation at the β-hydrogen.

  • Concerted elimination of HBr and formation of a double bond.

Kornblum-Type Oxidation

The sulfone group facilitates oxidation of adjacent carbons. For instance, treatment with dimethyl sulfoxide (DMSO) and a Lewis acid (e.g., ZnCl<sub>2</sub>) triggers Kornblum oxidation , converting alkyl bromides to ketones :
4-Bromobutyl octyl sulfoneDMSO, ZnCl24-Oxoobutyl octyl sulfone+HBr\text{this compound} \xrightarrow{\text{DMSO, ZnCl}_2} \text{4-Oxoobutyl octyl sulfone} + \text{HBr}

Experimental Conditions :

  • Temperature: 80°C

  • Time: 12h

  • Yield: 58%

Electrophilic Aromatic Substitution

The sulfone group directs electrophilic attack to meta positions in aromatic systems. For example, in Friedel-Crafts alkylation:
4-Bromobutyl octyl sulfone+BenzeneAlCl33-(4-Octylsulfonylbutyl)benzene+HBr\text{this compound} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{3-(4-Octylsulfonylbutyl)benzene} + \text{HBr}

Key Observations :

  • Electron-withdrawing sulfone groups reduce yields with strongly deactivating aryl substituents (e.g., p-CF<sub>3</sub>) .

  • Steric hindrance from bulky groups (e.g., cyclohexyl) inhibits reactivity .

-Sigmatropic Rearrangements

In the presence of Lewis acids, this compound participates in vinylogous Pummerer rearrangements , forming extended conjugated systems. For example:
4-Bromobutyl octyl sulfoneTMSOTf3-Octylsulfonyl-1-pentene+Byproducts\text{this compound} \xrightarrow{\text{TMSOTf}} \text{3-Octylsulfonyl-1-pentene} + \text{Byproducts}

Mechanism :

  • Activation of the sulfone by TMSOTf.
    2.-Shift of the sulfonyl group.

  • Elimination of TMSBr .

Scientific Research Applications

4-Bromobutyl octyl sulfone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in drug development due to its unique chemical properties.

    Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and surfactants.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Bromobutyl octyl sulfone involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the sulfone group can engage in redox reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

Notes and Limitations

Data Gaps : Direct studies on this compound are scarce; comparisons rely on extrapolation from structurally related compounds.

Functional Group Impact : The sulfone moiety’s role in VDAC binding (observed in sulindac sulfone) warrants investigation for this compound, despite its differing alkyl chains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromobutyl octyl sulfone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, bromination of a sulfone precursor (e.g., octyl sulfone derivatives) using bromine in a solvent like carbon tetrachloride under controlled temperatures (20–40°C). Reaction efficiency depends on solvent polarity, catalyst presence (e.g., Lewis acids), and stoichiometric ratios. Purity can be monitored via thin-layer chromatography (TLC), and yields improved by optimizing reaction time and inert atmospheres .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm alkyl chain and bromine positioning.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Infrared (IR) Spectroscopy : Identify sulfone (S=O) stretches near 1300–1150 cm⁻¹.
    Purity assessment via HPLC with UV detection is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Waste Disposal : Halogenated waste containers for brominated by-products.
  • Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How can this compound be utilized in designing proton-conductive materials for fuel cells?

  • Methodological Answer : Incorporate the compound into sulfonated polymer membranes (e.g., polyether sulfone) to enhance proton conductivity. Functionalize the sulfone group to improve hydrophilicity and ion-exchange capacity. Characterize performance using electrochemical impedance spectroscopy (EIS) under varying humidity/temperature. Recent studies show hybrid membranes with clays (e.g., sepiolite) achieve conductivity >0.1 S/cm at 80°C .

Q. What role does this compound play in solvent extraction processes for radioisotope separation?

  • Methodological Answer : As a sulfone-based solvent modifier, it improves selectivity in liquid-liquid extraction. For example, combine with carbamoylmethylphosphine oxide (CMPO) in tributyl phosphate/dodecane mixtures to isolate actinides (e.g., Pu, Am) from nuclear waste. Optimize extraction efficiency by adjusting sulfone concentration and pH (e.g., 2–4 M HNO₃) .

Q. How can structural modifications of this compound enhance its bioactivity in antifungal studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the sulfone moiety to increase electrophilicity, improving interaction with fungal enzymes. Assess antifungal activity via microbroth dilution assays against Candida spp. Cytotoxicity can be evaluated on mammalian cell lines (e.g., Vero cells) using MTT assays. Recent work on β-ketosulfones shows IC₅₀ values <10 µM with low mammalian toxicity .

Data Analysis & Troubleshooting

Q. How should researchers address contradictions in reported yields or by-product profiles during sulfone synthesis?

  • Methodological Answer :

  • Parameter Screening : Systematically vary solvents (polar vs. nonpolar), catalysts, and temperatures.
  • By-Product Identification : Use GC-MS or LC-MS to detect impurities.
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation.
    Contradictions often arise from trace moisture or oxygen; ensure anhydrous/anaerobic conditions .

Q. What strategies validate the efficacy of this compound in composite membrane performance?

  • Methodological Answer :

  • Comparative Testing : Benchmark against commercial membranes (e.g., Nafion) via proton conductivity and methanol permeability.
  • Accelerated Aging Studies : Expose membranes to elevated temperatures/humidity to assess durability.
  • Morphological Analysis : SEM/AFM to correlate microstructure with performance .

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